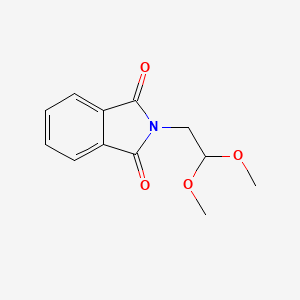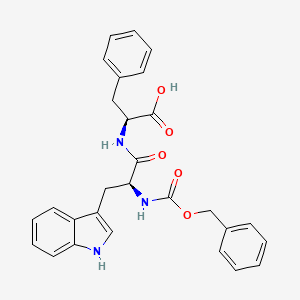
双(三氟甲基)氯膦
描述
Bis(trifluoromethyl)chlorophosphine is a chemical compound with the molecular formula C2ClF6P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its unique properties, including high reactivity and the presence of trifluoromethyl groups, which contribute to its stability and versatility in various chemical reactions.
科学研究应用
Bis(trifluoromethyl)chlorophosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus-containing molecules.
Medicine: Bis(trifluoromethyl)chlorophosphine derivatives are explored for their potential use in drug development and as diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
Target of Action
Bis(trifluoromethyl)chlorophosphine is a type of tertiary phosphine . Tertiary phosphines are known to be used as ligands in transition metal catalysis and organocatalysis . They interact with various targets, including transition metals and organic compounds, to facilitate chemical reactions .
Mode of Action
Tertiary phosphines, in general, are known to donate electron density to transition metals, forming metal-phosphine complexes . These complexes can then participate in various chemical reactions, acting as catalysts .
Biochemical Pathways
Phosphines are known to participate in a wide range of reactions, including carbon-carbon bond formation, carbon-heteroatom bond formation, and various types of catalytic reactions .
Pharmacokinetics
It’s important to note that the compound’s reactivity with water
Result of Action
As a tertiary phosphine, it is likely to participate in various chemical reactions, acting as a catalyst and facilitating the formation of new chemical bonds .
Action Environment
The action of Bis(trifluoromethyl)chlorophosphine is likely to be influenced by various environmental factors. For instance, its reactivity with water suggests that the presence of moisture could significantly affect its stability and efficacy. Additionally, the compound’s boiling point of 21ºC indicates that it may be volatile at room temperature, which could also influence its stability and action.
准备方法
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of bis(trifluoromethyl)chlorophosphine often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product, which is essential for its use in various applications.
化学反应分析
Types of Reactions
Bis(trifluoromethyl)chlorophosphine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in bis(trifluoromethyl)chlorophosphine can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction Reactions: Bis(trifluoromethyl)chlorophosphine can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphines, phosphine oxides, and reduced phosphine derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- Chlorodiphenylphosphine
- Tris(trifluoromethyl)phosphine
Uniqueness
Bis(trifluoromethyl)chlorophosphine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
属性
IUPAC Name |
chloro-bis(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNGGHOLGPULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215318 | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650-52-2 | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



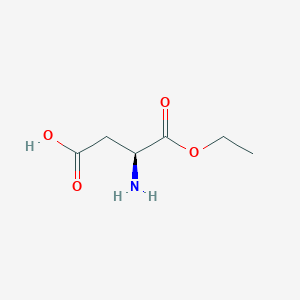
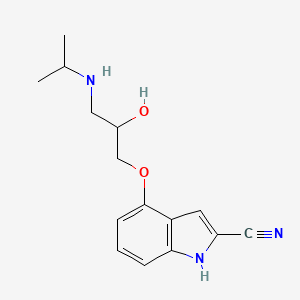
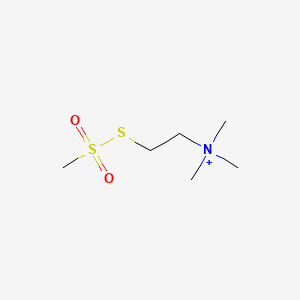
![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/new.no-structure.jpg)

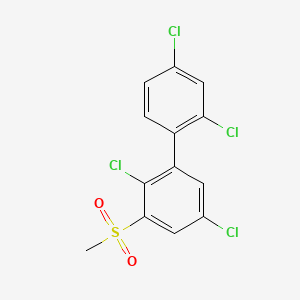
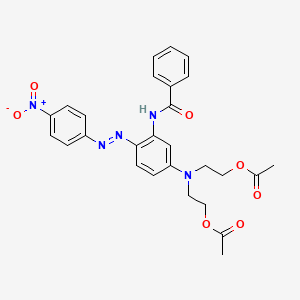
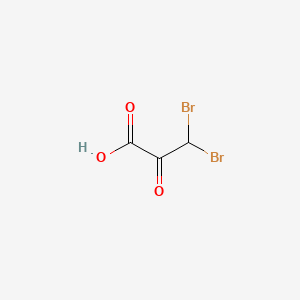
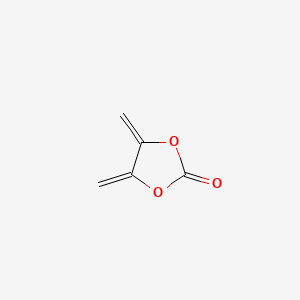
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
